molecular formula C9H17Cl B13856300 1-Chloro-4-propylcyclohexane CAS No. 2475-85-6

1-Chloro-4-propylcyclohexane

Cat. No.: B13856300
CAS No.: 2475-85-6
M. Wt: 160.68 g/mol
InChI Key: XMJZWRSJWRRBDH-UHFFFAOYSA-N
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Description

1-Chloro-4-propylcyclohexane (CAS RN: 2475-85-6) is a halogenated cyclohexane derivative with the molecular formula C₉H₁₇Cl and an average molecular mass of 160.685 g/mol . Its monoisotopic mass is 160.101878 g/mol, and it is characterized by a cyclohexane ring substituted with a chlorine atom at position 1 and a propyl group at position 2. The compound is registered under ChemSpider ID 14081545 and MDL number MFCD12806010, indicating its use in synthetic organic chemistry and industrial applications .

Properties

CAS No.

2475-85-6

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-chloro-4-propylcyclohexane

InChI

InChI=1S/C9H17Cl/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7H2,1H3

InChI Key

XMJZWRSJWRRBDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-4-propylcyclohexane can be achieved through various methods. One common synthetic route involves the chlorination of 4-propylcyclohexanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:

4-Propylcyclohexanol+SOCl2This compound+SO2+HCl\text{4-Propylcyclohexanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Propylcyclohexanol+SOCl2​→this compound+SO2​+HCl

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-propylcyclohexene followed by chlorination using chlorine gas in the presence of a suitable catalyst .

Chemical Reactions Analysis

1-Chloro-4-propylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) to form corresponding alcohols or amines.

    Reduction Reactions: The compound can be reduced to 4-propylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-propylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common reagents and conditions used in these reactions include strong bases for substitution, reducing agents for reduction, and oxidizing agents for oxidation .

Scientific Research Applications

1-Chloro-4-propylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of medicinal compounds.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-propylcyclohexane involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological pathways and molecular targets, exerting their effects through different mechanisms .

Comparison with Similar Compounds

Chlorocyclohexane (CAS RN: 542-18-7)

  • Molecular Formula : C₆H₁₁Cl
  • Molecular Weight : 118.6000 g/mol .
  • Structural Differences : Chlorocyclohexane lacks the propyl substituent, making it a simpler analog with only a chlorine atom on the cyclohexane ring.
  • Reactivity and Applications : Due to its smaller size, chlorocyclohexane exhibits higher volatility and lower hydrophobicity compared to 1-chloro-4-propylcyclohexane. It is primarily used as a solvent or intermediate in organic synthesis .
  • Safety Profile : Chlorocyclohexane requires stringent handling due to respiratory and dermal irritation risks, as outlined in its safety data sheet (SDS) .
Property This compound Chlorocyclohexane
Molecular Formula C₉H₁₇Cl C₆H₁₁Cl
Molecular Weight (g/mol) 160.685 118.600
Key Substituents Cl (C1), Propyl (C4) Cl (C1)

(1R,2S,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane (CAS RN: 104012-59-1)

  • Molecular Formula : C₁₀H₁₉Cl (inferred from substituents: isopropyl, methyl, and chlorine) .
  • Structural Differences: This stereoisomer features a chlorine atom at position 2, an isopropyl group at position 1, and a methyl group at position 3.
Property This compound (1R,2S,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane
Substituent Positions Cl (C1), Propyl (C4) Cl (C2), Isopropyl (C1), Methyl (C4)
Stereochemistry Not specified 1R,2S,4S configuration
Industrial Relevance Synthetic intermediate Chiral synthesis, fragrances

Comparison with Functional Derivatives

Chlorinated Cyclohexane Derivatives in Pharmaceuticals

A patent application (UNDP Guidelines) describes a combination therapy using 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone and 1-(4-chlorophenyl)-5-isopropylbiguanide hydrochloride . Key differences include:

  • Complexity: The pharmaceutical derivatives incorporate aromatic (naphthoquinone) and biguanide moieties, unlike the simpler alkyl-halogen structure of this compound.
  • Functionality : These compounds target biological pathways, whereas this compound is more likely used in material science or agrochemical synthesis .

Key Research Findings

Stereochemical Impact : The (1R,2S,4S)-isomer’s defined stereochemistry enables enantioselective applications, a feature absent in this compound due to lack of stereochemical data .

Safety Considerations : Chlorocyclohexane’s higher volatility necessitates stricter safety protocols compared to the less volatile this compound .

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